molecular formula C22H25N5O2 B2802412 [4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326808-22-3

[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B2802412
CAS No.: 1326808-22-3
M. Wt: 391.475
InChI Key: KJLVUXXQJSQWCM-UHFFFAOYSA-N
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Description

[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a triazole ring, and phenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and triazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate. The final step involves the coupling of the piperazine and triazole intermediates under controlled temperature and pressure conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone is studied for its potential interactions with various biomolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
  • [4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanone

Uniqueness

Compared to similar compounds, [4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone exhibits unique properties due to the presence of the ethoxy and methylphenyl groups

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-29-21-7-5-4-6-20(21)25-12-14-26(15-13-25)22(28)19-16-27(24-23-19)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLVUXXQJSQWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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